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Compound of Interest

Compound Name: Febuxostat

Cat. No.: B1672324

Comparative Efficacy of Febuxostat Doses in
Achieving Target Serum Urate Levels

This guide provides a detailed comparison of the efficacy of different doses of febuxostat, a
non-purine selective xanthine oxidase inhibitor, in achieving target serum urate (sUA) levels in
patients with hyperuricemia and gout. The data presented is compiled from key clinical trials to
assist researchers, scientists, and drug development professionals in understanding the dose-
response relationship of this therapeutic agent.

Data Presentation: Efficacy of Febuxostat in Clinical
Trials

The efficacy of febuxostat is primarily evaluated by its ability to reduce sUA levels to the target
of less than 6.0 mg/dL. The following tables summarize the primary efficacy endpoint from
several key multicenter, randomized controlled trials.

Table 1: Phase Il Dose-Response Study (28 Days)
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Percentage of Patients .
Mean sUA Reduction from

Treatment Group Achieving sUA <6.0 .
Baseline[1]
mg/dL[1]
Placebo 0% 2%
Febuxostat 40 mg 56% 37%
Febuxostat 80 mg 76% 44%
Febuxostat 120 mg 94% 59%

Table 2: Phase Ill Comparative Trials (APEX, FACT, and CONFIRMS Studies)

Percentage of
Patients Achieving

Study Treatment Group Duration . .
Primary Endpoint
(sUA <6.0 mg/dL)

APEX Febuxostat 80 mg 28 Weeks 48%

Febuxostat 120 mg 65%

Febuxostat 240 mg 69%

Allopurinol (300/100
22%

mg)

Placebo 0%

FACT Febuxostat 80 mg 52 Weeks 53%[2][3]
Febuxostat 120 mg 62%[2][3]

Allopurinol (300 mg) 21%[2][3]

CONFIRMS Febuxostat 40 mg 6 Months 45%

Febuxostat 80 mg 67%][4]

Allopurinol (300/200

42%][4]
mg)
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* Indicates a statistically significant superiority over the allopurinol group (p < 0.001).[2][3]

Experimental Protocols

The data presented is primarily derived from randomized, double-blind, multicenter clinical trials
comparing various doses of febuxostat against a placebo or the active comparator, allopurinol.

Key Study Methodologies:

» Patient Population: The studies enrolled adult patients with a diagnosis of gout and
hyperuricemia, typically defined as a baseline serum urate level of 28.0 mg/dL.[3][4][5]
Patients with secondary hyperuricemia or those with severe renal impairment were often
excluded.

o Study Design: Key trials like the FACT and APEX studies were randomized, double-blind,
and controlled for 28 to 52 weeks.[1][3] The CONFIRMS trial was a 6-month study with a
similar design.[1][4]

o Treatment Regimen:

o Patients were randomly assigned to receive a fixed daily dose of febuxostat (e.g., 40 mg,
80 mg, 120 mg), allopurinol (typically 300 mg, or adjusted for renal function), or a placebo.

[11E31[4]

o The recommended starting dose of febuxostat in clinical practice is 40 mg once daily.[6]
[7] If the target SUA of <6 mg/dL is not achieved after two weeks, the dose is often
increased to 80 mg once daily.[6][7]

o Gout Flare Prophylaxis: To prevent gout flares that can occur upon initiation of urate-lowering
therapy, patients in these trials typically received prophylaxis with colchicine or a non-
steroidal anti-inflammatory drug (NSAID) for a specified period, often up to the first 8 weeks
of treatment.[3][6]

e Primary Efficacy Endpoint: The primary measure of efficacy was the proportion of subjects
who achieved a target serum urate level of <6.0 mg/dL at the final study visit or during the
last three measurements.[1][2][3]
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Visualizations
Logical Flow of Febuxostat Dose Titration
The following diagram illustrates the recommended clinical approach to febuxostat dosing,

which often involves a dose adjustment based on the patient's serum urate response. This
"treat-to-target” strategy is a key logical relationship in the application of febuxostat.

Patient with Hyperuricemia
(SUA =6 mg/dL)

Initiate Febuxostat
40 mg Once Daily

Measure sUA
after 2 Weeks

\/

Yes No

Target Achieved
(SUA < 6 mg/dL)

Increase Dose to
Febuxostat 80 mg Once Daily

Continue 40 mg Dose
& Monitor

Continue 80 mg Dose
& Monitor

Click to download full resolution via product page

Caption: Febuxostat dose titration logic based on serum urate levels.
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Generalized Experimental Workflow for a Febuxostat Clinical Trial

This diagram outlines the typical workflow of the pivotal Phase lIll clinical trials (e.g., FACT,
APEX) designed to compare the efficacy and safety of different febuxostat doses against an

active comparator or placebo.
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|
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Caption: Workflow of a typical Phase Ill febuxostat clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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febuxostat-doses-in-achieving-target-serum-urate-levels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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